
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one, also known as HETP, is a chemical compound with a pyrazine ring structure. It is a synthetic molecule that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one involves its ability to inhibit the activity of xanthine oxidase, which is involved in the production of ROS. By inhibiting this enzyme, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has several advantages for lab experiments, including its ease of synthesis, solubility in water and organic solvents, and low toxicity. However, its stability and bioavailability may be limitations for some experiments, and further research is needed to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one. These include the optimization of its synthesis method, the investigation of its potential applications in various fields of science, including pharmacology, materials science, and agriculture, and the development of novel derivatives with improved stability and bioavailability. Additionally, further research is needed to elucidate the mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one and its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
113934-96-6 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3,5,6-trimethylpyrazin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(3)11(4-5-12)9(13)7(2)10-6/h12H,4-5H2,1-3H3 |
InChI-Schlüssel |
MDLGFHKUIYELDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
Kanonische SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




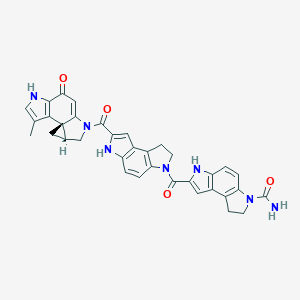


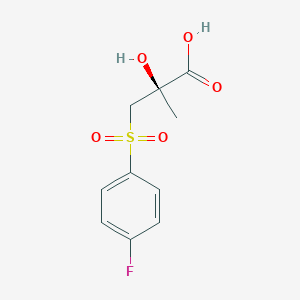
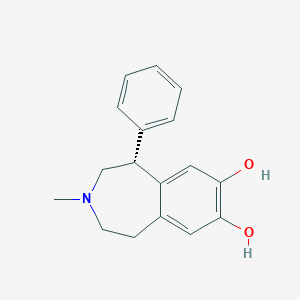
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
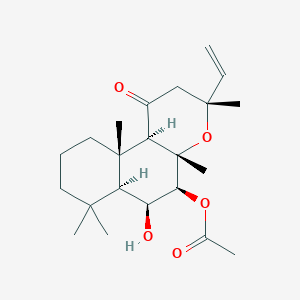
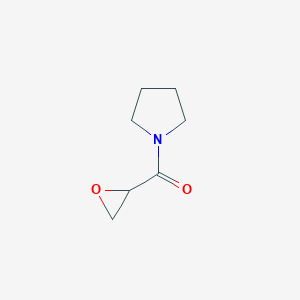

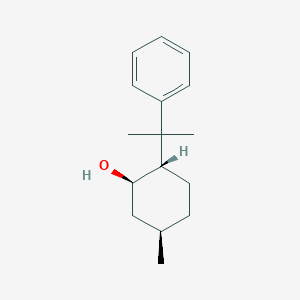
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)